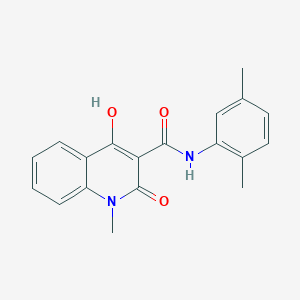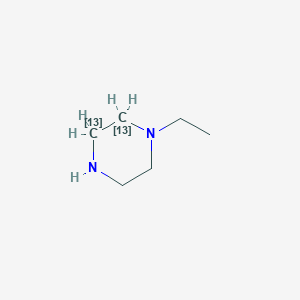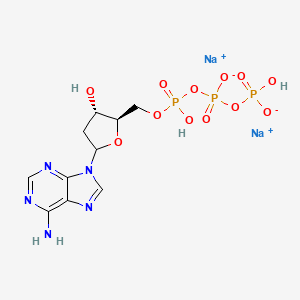
dATP-Na2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyadenosine 5’-triphosphate disodium salt (dATP-Na2) is a nucleotide analog commonly used in molecular biology and biochemistry. It is a derivative of adenosine triphosphate (ATP) where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, making it a deoxyribonucleotide. This compound is crucial in various biochemical processes, particularly in DNA synthesis and repair.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine 5’-triphosphate disodium salt typically involves the phosphorylation of deoxyadenosine. The process can be summarized as follows:
Starting Material: Deoxyadenosine is used as the starting material.
Phosphorylation: The hydroxyl groups at the 5’ position of deoxyadenosine are sequentially phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Purification: The resulting product is purified through techniques like ion-exchange chromatography to obtain the high-purity disodium salt form.
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine 5’-triphosphate disodium salt involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving:
Automated Synthesis: Using automated nucleotide synthesizers to ensure precision and consistency.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC), to ensure the purity and concentration of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine 5’-triphosphate disodium salt undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to deoxyadenosine monophosphate (dAMP) and inorganic phosphate.
Polymerization: It acts as a substrate for DNA polymerases during DNA synthesis.
Enzymatic Reactions: It participates in enzymatic reactions involving kinases and phosphatases.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Polymerization: Requires the presence of DNA polymerases and a DNA template.
Enzymatic Reactions: Involves specific enzymes like kinases and phosphatases under physiological conditions.
Major Products Formed
Hydrolysis: Produces deoxyadenosine monophosphate (dAMP) and inorganic phosphate.
Polymerization: Incorporates into DNA strands, forming phosphodiester bonds.
Enzymatic Reactions: Produces various phosphorylated intermediates.
Scientific Research Applications
2’-Deoxyadenosine 5’-triphosphate disodium salt is widely used in scientific research, including:
Chemistry: As a substrate in nucleotide synthesis and enzymatic assays.
Biology: In DNA replication and repair studies, as well as in polymerase chain reaction (PCR) techniques.
Medicine: In the development of antiviral and anticancer therapies, where it serves as a model compound for studying nucleotide analogs.
Industry: In the production of diagnostic kits and reagents for molecular biology research.
Mechanism of Action
The mechanism of action of 2’-Deoxyadenosine 5’-triphosphate disodium salt involves its incorporation into DNA strands by DNA polymerases. It acts as a substrate, providing the necessary building blocks for DNA synthesis. The molecular targets include:
DNA Polymerases: Enzymes that catalyze the addition of nucleotides to the growing DNA strand.
DNA Templates: The existing DNA strands that guide the incorporation of the nucleotide.
Comparison with Similar Compounds
2’-Deoxyadenosine 5’-triphosphate disodium salt can be compared with other nucleotide analogs such as:
Adenosine Triphosphate (ATP): The ribonucleotide counterpart with a hydroxyl group at the 2’ position.
2’-Deoxyguanosine 5’-triphosphate (dGTP): Another deoxyribonucleotide used in DNA synthesis.
2’-Deoxycytidine 5’-triphosphate (dCTP): A deoxyribonucleotide analog used in DNA replication.
Uniqueness
2’-Deoxyadenosine 5’-triphosphate disodium salt is unique due to its specific role in DNA synthesis and repair, making it indispensable in molecular biology research. Its stability and compatibility with various DNA polymerases enhance its utility in scientific applications.
By understanding the properties, synthesis, and applications of 2’-Deoxyadenosine 5’-triphosphate disodium salt, researchers can effectively utilize this compound in various fields of study, contributing to advancements in science and medicine.
Properties
Molecular Formula |
C10H14N5Na2O12P3 |
|---|---|
Molecular Weight |
535.15 g/mol |
IUPAC Name |
disodium;[[[(2R,3S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7?;;/m0../s1 |
InChI Key |
JEKDCIBJADJZSK-LNUHRGGJSA-L |
Isomeric SMILES |
C1[C@@H]([C@H](OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


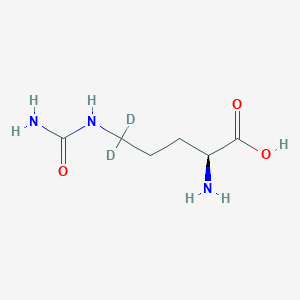
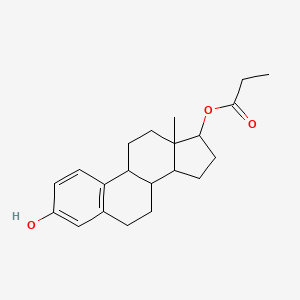

![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)

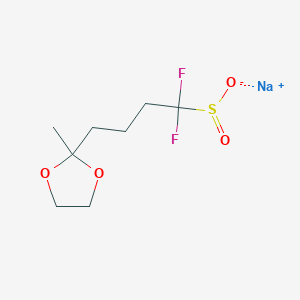
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)
